hexyl N-[amino(methylsulfanyl)methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl N-[amino(methylsulfanyl)methylidene]carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a hexyl group, an amino group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl N-[amino(methylsulfanyl)methylidene]carbamate typically involves the reaction of hexylamine with a suitable carbamate precursor. One common method is the reaction of hexylamine with methyl isothiocyanate, followed by the addition of a methylsulfanyl group. The reaction conditions often require mild temperatures and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Hexyl N-[amino(methylsulfanyl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group to an amine, often using reducing agents like lithium aluminum hydride.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexyl N-[amino(methylsulfanyl)methylidene]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of hexyl N-[amino(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a stable complex with the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Hexyl N-[amino(methylsulfanyl)methylidene]carbamate can be compared with other carbamates such as:
tert-Butyl carbamate: Commonly used as a protecting group for amines, but lacks the methylsulfanyl group.
Fluorenylmethoxy carbamate: Another protecting group for amines, known for its stability under basic conditions.
Benzyl carbamate: Used in peptide synthesis, but differs in its reactivity and stability compared to this compound
The uniqueness of this compound lies in its combination of a hexyl group, an amino group, and a methylsulfanyl group, which imparts distinct reactivity and properties compared to other carbamates .
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
hexyl N-[amino(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-3-4-5-6-7-13-9(12)11-8(10)14-2/h3-7H2,1-2H3,(H2,10,11,12) |
InChI Key |
CCOFFJGINSHUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)N=C(N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.